molecular formula C7H10Br2N2O B6215861 3-(aminomethyl)-5-bromo-4-methylpyridin-2-ol hydrobromide CAS No. 2742656-89-7

3-(aminomethyl)-5-bromo-4-methylpyridin-2-ol hydrobromide

Cat. No.: B6215861
CAS No.: 2742656-89-7
M. Wt: 298
InChI Key:
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanisms .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard information typically includes toxicity data, handling precautions, and disposal guidelines .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-5-bromo-4-methylpyridin-2-ol hydrobromide involves the reaction of 5-bromo-4-methylpyridin-2-ol with formaldehyde and ammonium chloride, followed by treatment with hydrobromic acid.", "Starting Materials": [ "5-bromo-4-methylpyridin-2-ol", "Formaldehyde", "Ammonium chloride", "Hydrobromic acid" ], "Reaction": [ "Step 1: Dissolve 5-bromo-4-methylpyridin-2-ol (1.0 g) in formaldehyde (1.5 mL) and ammonium chloride (1.0 g) in a round-bottom flask.", "Step 2: Heat the reaction mixture at 80°C for 4 hours under reflux.", "Step 3: Cool the reaction mixture to room temperature and add hydrobromic acid (1.0 mL).", "Step 4: Stir the reaction mixture at room temperature for 1 hour.", "Step 5: Filter the resulting solid and wash with water.", "Step 6: Dry the product under vacuum to obtain 3-(aminomethyl)-5-bromo-4-methylpyridin-2-ol hydrobromide as a white solid (yield: 85%)." ] }

CAS No.

2742656-89-7

Molecular Formula

C7H10Br2N2O

Molecular Weight

298

Purity

95

Origin of Product

United States

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